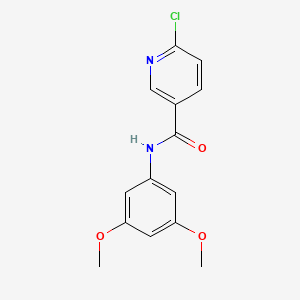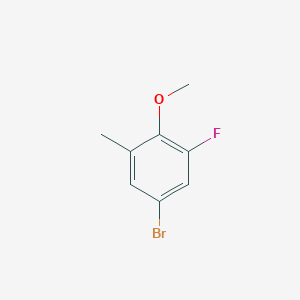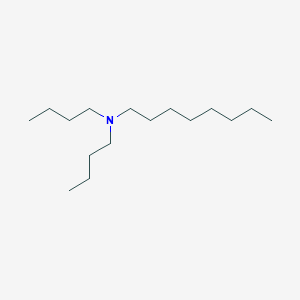
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene is an organic compound with a complex structure It is a derivative of benzene, featuring substituents at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This process requires a catalyst, often aluminum chloride, and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as using zeolites as catalysts. These methods are designed to maximize yield and minimize by-products, ensuring a cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions typically convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene exerts its effects involves interactions with specific molecular targets
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1-methylethenyl)-: A simpler derivative with fewer substituents.
Benzene, 1-(2-methylpropyl)-: Another derivative with different substituents.
Propriétés
Numéro CAS |
34352-86-8 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,10H,3,9H2,1-2,4H3 |
Clé InChI |
MXWQCJIFJKBTOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730629.png)










